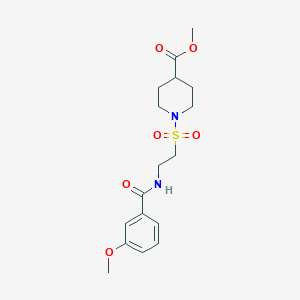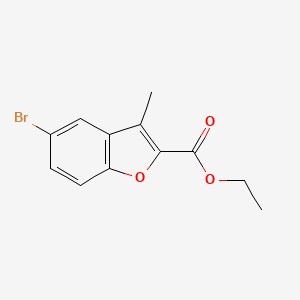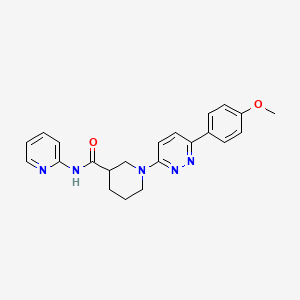
Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and alkaloids . The compound also includes a methoxybenzamido group and a sulfonyl group, which could potentially contribute to its reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación
Solvent Influence on Sulfoxide Thermolysis
The study by Bänziger, Klein, and Rihs (2002) explores the intriguing influence of solvent on the regioselectivity of sulfoxide thermolysis in β‐amino‐α‐sulfinyl esters. This research highlights the role of solvent in determining the outcome of chemical reactions, particularly in the synthesis of compounds related to Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate, demonstrating the complexity and precision required in chemical synthesis processes (Bänziger, Klein, & Rihs, 2002).
Alkoxycarbonylpiperidines in Aminocarbonylation
Takács and colleagues (2014) discussed the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, showcasing the versatility of piperidine derivatives in synthesizing carboxamide compounds. This study underlines the potential of piperidine derivatives in creating complex molecules for pharmaceutical applications, indicating the broad applicability of compounds similar to Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate in medicinal chemistry (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Synthesis and Anticancer Potential
Rehman et al. (2018) focused on the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents. This research presents the anticancer potential of piperidine derivatives, suggesting that compounds structurally related to Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate could be explored for therapeutic uses, particularly in oncology (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Piperidine Derivatives in Medicinal Chemistry
Karaman et al. (2016) reported on the microwave-assisted synthesis of new sulfonyl hydrazones featuring piperidine derivatives, their biological activities, and investigation of structure–activity relationships. This study emphasizes the significance of piperidine rings in medicinal chemistry, suggesting that derivatives of Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate could have various biological activities and potential applications in drug development (Karaman, Oruç-Emre, Sıcak, Çatıkkaş, Karaküçük-Iyidoğan, & Öztürk, 2016).
Direcciones Futuras
The future research directions for this compound could involve further studies to determine its physical and chemical properties, its reactivity, and its potential uses in pharmaceuticals or other applications. Given the importance of piperidine derivatives in drug design , this compound could be of interest in the development of new therapeutic agents.
Propiedades
IUPAC Name |
methyl 1-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-24-15-5-3-4-14(12-15)16(20)18-8-11-26(22,23)19-9-6-13(7-10-19)17(21)25-2/h3-5,12-13H,6-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHARKILKOLMQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2663686.png)
![N-([3,3'-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2663688.png)
![2-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2663689.png)



![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2663696.png)
![2-(2-(2-Amino-4-methylpyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B2663697.png)
![3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2663700.png)

![(E)-4-(Dimethylamino)-1-[3-(2-methoxyphenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B2663702.png)
![2-[4-(2-Chlorophenyl)piperazino]-1-(2,5-dimethoxyphenyl)-1-ethanol](/img/structure/B2663703.png)
